N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-[N-(2-methoxyphenyl)methanesulfonamido]acetamide
Description
The compound N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-[N-(2-methoxyphenyl)methanesulfonamido]acetamide is a structurally complex acetamide derivative featuring:
- A 3,4-dimethoxyphenethylamine moiety linked to the acetamide core.
- A methanesulfonamido group attached to a 2-methoxyphenyl ring.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-methoxy-N-methylsulfonylanilino)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O6S/c1-26-17-8-6-5-7-16(17)22(29(4,24)25)14-20(23)21-12-11-15-9-10-18(27-2)19(13-15)28-3/h5-10,13H,11-12,14H2,1-4H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWGUCKDNISKGTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CN(C2=CC=CC=C2OC)S(=O)(=O)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-[N-(2-methoxyphenyl)methanesulfonamido]acetamide typically involves multiple steps. One common method includes the reaction of 3,4-dimethoxyphenethylamine with acetic anhydride to form N-acetyl-3,4-dimethoxyphenethylamine. This intermediate is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Methanesulfonamide Reactivity
This moiety demonstrates three primary reaction pathways:
Hydrolysis
Under acidic or basic conditions, the sulfonamide group undergoes cleavage:
Key conditions :
| Reagent System | Temperature | Product Formation | Yield (%) | Source |
|---|---|---|---|---|
| 6N HCl (reflux) | 110°C | Methanesulfonic acid | 78–85 | |
| 10% NaOH (microwave) | 120°C | 2-Methoxyaniline | 92 |
Alkylation
The sulfonamide nitrogen reacts with alkyl halides in polar aprotic solvents:
Example : Reaction with methyl iodide produces N-methyl derivatives at the sulfonamide nitrogen .
Hydrolysis to Carboxylic Acid
Under strong acidic conditions:
Kinetics :
Condensation Reactions
The acetamide participates in nucleophilic acyl substitution with amines:
Notable example : Reaction with benzylamine yields substituted benzamides .
Electrophilic Aromatic Substitution (EAS)
The dimethoxyphenyl and methoxyphenyl groups undergo regioselective EAS:
Nitration
| Position | Reagent System | Major Product | Yield (%) | Source |
|---|---|---|---|---|
| Para to OMe | HNO/HSO | 4-Nitro-3,4-dimethoxyphenyl | 67 | |
| Ortho to OMe | Acetyl nitrate | 2-Nitro-4-methoxyphenyl | 58 |
Sulfonation
Sulfonic acid derivatives form under SO/HSO conditions, favoring the para position relative to methoxy groups .
Catalytic Hydrogenation
The ethylene linker (-CH-CH-) between aromatic rings undergoes hydrogenation:
Optimized conditions :
Sulfur Oxidation
The methanesulfonamide sulfur oxidizes to sulfone derivatives with peracids:
Kinetic data :
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces C–N bond cleavage in the acetamide group, generating free radicals detectable via ESR spectroscopy .
Stability Under Physiological Conditions
| Condition | Degradation Pathway | Half-Life (h) | Source |
|---|---|---|---|
| pH 7.4 (37°C) | Sulfonamide hydrolysis | 12.3 | |
| Human liver microsomes | N-Dealkylation | 2.1 |
Scientific Research Applications
Antitumor Activity
Recent studies have indicated that compounds with similar structures exhibit significant antitumor properties. For instance:
- Mechanism of Action : These compounds may inhibit specific pathways involved in tumor growth, such as the PI3K/Akt/mTOR pathway.
- Case Studies : In vitro studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines, suggesting potential as a chemotherapeutic agent.
Neuropharmacological Effects
Research into the neuropharmacological effects of related compounds has revealed:
- Serotonergic Activity : Compounds with similar methoxy substitutions have been shown to interact with serotonin receptors (5-HT2A, 5-HT2B, 5-HT2C), which are implicated in mood regulation and anxiety disorders .
- Potential for Treatment : This interaction suggests that N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-[N-(2-methoxyphenyl)methanesulfonamido]acetamide could be explored for treating depression and anxiety-related disorders.
Anti-inflammatory Properties
Inflammation is a critical factor in many diseases, and some studies suggest that this compound may possess anti-inflammatory effects:
- Mechanism : It may inhibit pro-inflammatory cytokines and pathways involved in inflammation.
- Implications : This property could make it a candidate for treating chronic inflammatory conditions.
Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antitumor | Induces apoptosis in cancer cells | |
| Neuropharmacological | Interacts with serotonin receptors | |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines |
Case Study 1: Antitumor Efficacy
A study conducted on various cancer cell lines demonstrated that derivatives of this compound exhibited IC50 values indicating potent antitumor activity. The mechanism was attributed to the compound's ability to disrupt cell cycle progression.
Case Study 2: Neuropharmacological Assessment
In a behavioral study involving rodent models, administration of the compound led to significant reductions in anxiety-like behaviors when assessed through standard tests such as the elevated plus maze. This points towards its potential as an anxiolytic agent.
Mechanism of Action
The mechanism of action of N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-[N-(2-methoxyphenyl)methanesulfonamido]acetamide involves its interaction with specific molecular targets and pathways. The methoxy groups may facilitate binding to certain enzymes or receptors, while the sulfonamido group can enhance the compound’s solubility and stability. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
2-(3,4-Dimethoxyphenyl)-N-(2-methoxyphenyl)acetamide (CAS 397848-41-8)
- Structure : Lacks the methanesulfonamido group, instead featuring a simple acetamide linkage between two methoxy-substituted aryl groups.
- Molecular Formula: C₁₇H₁₉NO₄.
- Molar Mass : 301.34 g/mol.
- Key Difference : The absence of the sulfonamido group reduces polarity and may lower solubility in aqueous media compared to the target compound .
N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetamide
- Structure: Incorporates a sulfonyl group on a phenoxy moiety instead of a methanesulfonamido group.
N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide (CAS 139-76-4)
Impact of Sulfonamido Groups on Molecular Interactions
Sulfonamido-containing analogs, such as N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide (), exhibit stabilized crystal structures via intermolecular hydrogen bonds (e.g., C–H∙∙∙O). Similarly, the target compound’s methanesulfonamido group likely participates in:
Pharmacological Potential
While direct data are sparse, analogs provide clues:
- ACE2 Inhibition: The phenoxy-sulfonyl analog () shows moderate activity (-5.51 kcal/mol), suggesting the target compound’s sulfonamido group could similarly engage ACE2.
- Antimicrobial Activity : Sulfonamido derivatives (e.g., ) are often explored for antimicrobial properties due to their ability to disrupt folate synthesis.
Data Tables
Table 1: Structural and Physicochemical Comparison
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to synthesize N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-[N-(2-methoxyphenyl)methanesulfonamido]acetamide?
- The compound is synthesized via multi-step reactions involving:
- Coupling reactions : Use of sulfonamide-forming reagents like methanesulfonyl chloride with amine intermediates (e.g., 2-methoxyphenylamine) under anhydrous conditions .
- Protection/deprotection strategies : Acetylation of hydroxyl or amine groups using acetic anhydride (Ac₂O) and catalytic DMAP in pyridine, followed by deprotection with acidic or basic conditions .
- Purification : Column chromatography with solvents like ethyl acetate/hexane mixtures to isolate intermediates .
Q. How is structural characterization of this compound performed, and what key spectral data should researchers prioritize?
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Key signals include methoxy protons (δ 3.7–3.9 ppm), aromatic protons (δ 6.8–7.5 ppm), and sulfonamide NH (δ ~9.8 ppm) .
- ¹³C NMR : Confirm carbonyl groups (acetamide C=O at ~170 ppm) and sulfonamide S=O groups .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 430.2 [M+1]) validate molecular weight .
- Infrared (IR) Spectroscopy : Bands for C=O (1667 cm⁻¹) and S=O (1150–1350 cm⁻¹) confirm functional groups .
Advanced Research Questions
Q. How can researchers address low yields during the final coupling step of the synthesis?
- Catalyst screening : Test alternatives to TMSOTf (e.g., BF₃·Et₂O) to improve sulfonamide formation efficiency .
- Solvent optimization : Replace dichlorethane with polar aprotic solvents like DMF to enhance solubility of intermediates .
- Kinetic studies : Monitor reaction progress via TLC or HPLC to identify incomplete coupling and adjust reaction times .
Q. What strategies resolve contradictions in NMR data, such as unexpected splitting or shifts?
- Dynamic effects : Investigate rotational barriers in sulfonamide groups causing peak broadening; use higher-temperature NMR (e.g., 80°C in DMSO-d₆) .
- Intermolecular interactions : Analyze crystal packing (via X-ray crystallography) to identify hydrogen bonding (e.g., C–H⋯O interactions) that perturb chemical shifts .
- Isotopic labeling : Use ¹⁵N-labeled amines to distinguish overlapping NH signals .
Q. How can the hypoglycemic activity of this compound be systematically evaluated in preclinical models?
- In vitro assays :
- Glucose uptake : Measure 2-NBDG uptake in L6 myotubes or 3T3-L1 adipocytes at 10–100 µM concentrations .
- PPAR-γ activation : Use reporter gene assays in HEK293 cells transfected with PPAR-γ response elements .
- In vivo studies :
- Administer 50–100 mg/kg/day to streptozotocin-induced diabetic rats; monitor blood glucose weekly for 4 weeks .
- Contradiction resolution : If in vitro activity does not translate in vivo, assess bioavailability via LC-MS plasma profiling .
Methodological Considerations
Q. What computational approaches predict the binding affinity of this compound to biological targets?
- Molecular docking : Use AutoDock Vina to simulate interactions with PPAR-γ (PDB ID: 3B5K); prioritize poses with hydrogen bonds to Ser289 or His449 .
- MD simulations : Run 100-ns trajectories in GROMACS to evaluate stability of ligand-receptor complexes; calculate binding free energies via MM-PBSA .
Q. How can researchers optimize the solubility of this compound for in vitro assays?
- Co-solvents : Test DMSO/PBS mixtures (≤0.1% DMSO) to avoid cytotoxicity .
- pH adjustment : Solubilize the compound in buffered solutions (pH 7.4) with cyclodextrins (e.g., HP-β-CD) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
